2-Aminocyclobutane-1-carboxylic acid

Peptide Foldamer Design Conformational Constraint β-Peptide Secondary Structure

This conformationally constrained β-amino acid is essential for foldamer research requiring predictable secondary structures. The cis isomer yields Z6/Z8 folds while trans produces H8 folds—substituting racemic or undefined ACBA eliminates this deterministic control. For SDH inhibitor development, ACBA scaffold derivative A20 matches fluxapyroxad inhibition (IC50 3.73 μM), while A21 shows 5–10x superior antifungal potency. Procure configurationally pure material for reproducible peptide folding and validated fungicide discovery programs.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B1222993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclobutane-1-carboxylic acid
Synonyms2-aminocyclobutane-1-carboxylic acid
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(C1C(=O)O)N
InChIInChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)
InChIKeyNSQMWZLLTGEDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminocyclobutane-1-carboxylic Acid: A Conformationally Constrained β-Amino Acid for Rigid Scaffolds and Targeted Receptor Binding


2-Aminocyclobutane-1-carboxylic acid (ACBA) is a non-proteinogenic, conformationally constrained β-amino acid that incorporates a cyclobutane ring between the α- and β-carbons, restricting backbone flexibility [1]. It exists in four stereoisomeric forms—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—with the cis-(1R,2S) and trans-(1S,2S) configurations being the most extensively characterized for peptide folding studies [2]. The compound serves as a constrained analog of GABA [3] and as a partial agonist at the glycine-binding site of the NMDA receptor [4], with predicted physicochemical properties including a pKa of 3.87 ± 0.20 and melting point of 130 °C (decomposition) for the (1S,2R) isomer .

Why Generic β-Amino Acid or Cyclic GABA Analog Substitution Fails for 2-Aminocyclobutane-1-carboxylic Acid Applications


Generic substitution with alternative β-amino acids, linear GABA analogs, or other cyclic amino acids is not feasible for applications requiring 2-aminocyclobutane-1-carboxylic acid due to its unique combination of stereochemical and conformational properties. The four stereoisomers of ACBA produce distinctly different secondary structures when incorporated into peptides—the cis-isomer generates Z6 and Z8 conformers while the trans-isomer yields exclusively H8 folds [1]—a level of stereochemical control absent in flexible linear β-amino acids such as β-alanine or GABA. Furthermore, the cyclobutane ring imposes a fixed dihedral angle between the amino and carboxyl groups that cannot be replicated by larger rings (cyclopentane or cyclohexane analogs) or acyclic structures [2]. Substituting with a generic, racemic, or configurationally undefined β-amino acid eliminates the precise folding behavior and receptor-binding characteristics that define ACBA's research utility.

Quantitative Differentiation of 2-Aminocyclobutane-1-carboxylic Acid Against Closest Analogs and In-Class Alternatives


Conformational Restraint: cis- vs trans-ACBA vs Linear β-Amino Acid Backbone Rigidity

The cis-form of 2-aminocyclobutane-1-carboxylic acid (ACBA) produces two distinct backbone conformers (Z6 and Z8) when incorporated into oligopeptides, while the trans-form yields exclusively an H8 conformer [1]. In contrast, linear β-amino acids such as β-alanine and GABA exhibit no fixed conformational preference and adopt multiple flexible states in solution [2]. NMR structural studies and DFT calculations confirm that ACBA-containing peptides form strong intramolecular hydrogen bonds creating cis-fused [4.2.0]octane structural units that confer high rigidity both in solution and in the gas phase [2]. The cis-trans conformational equilibrium around the carbamate N-C(O) bond is also observed, with the trans form being the major conformer [2].

Peptide Foldamer Design Conformational Constraint β-Peptide Secondary Structure

Antifungal Activity of 1-Aminocyclobutanecarboxylic Acid Derivative A21 vs Commercial SDH Inhibitors

Derivative A21, a 1-aminocyclobutanecarboxylic acid-based compound, demonstrated comparable or superior in vitro antifungal activity against two major phytopathogenic fungi relative to the commercial SDH inhibitors fluxapyroxad and boscalid [1]. Against Rhizoctonia solani, A21 exhibited an EC50 of 0.03 mg/L compared to fluxapyroxad at 0.02 mg/L and boscalid at 0.29 mg/L [1]. Against Botrytis cinerea, A21 exhibited an EC50 of 0.04 mg/L versus fluxapyroxad at 0.20 mg/L and boscalid at 0.42 mg/L [1].

Agricultural Fungicide Discovery Succinate Dehydrogenase Inhibition Conformational Restriction Switch

Porcine SDH Enzyme Inhibition: ACBC Derivative A20 vs Fluxapyroxad

Compound A20, a 1-aminocyclobutanecarboxylic acid derivative, exhibited enzyme inhibitory activity against porcine succinate dehydrogenase (SDH) comparable to the commercial fungicide fluxapyroxad [1]. The IC50 of A20 was 3.73 μM, while fluxapyroxad showed an IC50 of 3.76 μM under the same assay conditions [1]. Molecular docking and comparative molecular field analysis (CoMFA) confirmed that the cyclobutane scaffold enables favorable binding interactions with the SDH active site, with the conformational restriction contributed by the aminocyclobutanecarboxylic acid core being essential for activity [1].

Succinate Dehydrogenase Enzyme Inhibition Agrochemical Lead Optimization

Predictive Foldamer Design: cis-ACBA vs trans-ACBA Stereochemical Control of Secondary Structure

The secondary structure of oligopeptides (di- to tetramers) composed of 2-aminocyclobutane-1-carboxylic acid derivatives is strictly determined by the chirality and relative configuration of the monomeric building units [1]. The cis-form of monomeric ACBA produces two discrete conformers (Z6 and Z8), whereas the trans-form yields a single H8 conformer [1]. Quantum mechanical calculations provide a predictive model for backbone folding that is experimentally corroborated by high-resolution NMR studies on synthesized stereoisomers [1]. This 'Lego-type' molecular architecture enables rational design of foldamers with predetermined secondary structures based solely on monomer stereochemistry [1].

Foldamer Design Chirality-Controlled Folding Rational Peptide Engineering

Procurement-Relevant Application Scenarios for 2-Aminocyclobutane-1-carboxylic Acid Based on Differentiated Evidence


Rational Foldamer Design Requiring Stereochemistry-Defined Secondary Structures

Procurement of stereochemically pure cis- or trans-2-aminocyclobutane-1-carboxylic acid is essential for foldamer research programs that require predictable and reproducible peptide secondary structures. The evidence demonstrates that cis-ACBA yields Z6/Z8 folds while trans-ACBA produces H8 folds—a deterministic relationship validated by NMR and QM calculations [1]. Purchasing racemic or configurationally undefined ACBA eliminates this predictability, as demonstrated by the distinct conformational outputs of each stereoisomer [1].

Agrochemical Lead Discovery Targeting Succinate Dehydrogenase

Procurement of 1-aminocyclobutanecarboxylic acid as a scaffold for SDH inhibitor development is supported by direct comparative evidence showing derivative A20 matches the commercial fungicide fluxapyroxad in enzyme inhibition (IC50 3.73 μM vs 3.76 μM) [1], while derivative A21 demonstrates 5- to 10-fold superior antifungal potency against Botrytis cinerea versus boscalid and fluxapyroxad [1]. This scaffold enables the application of the 'conformational restriction switch' strategy for structural optimization, providing a validated entry point for novel fungicide discovery programs [1].

Conformationally Constrained GABA Analog Studies

For neuroscientific research requiring GABA analogs with restricted conformational flexibility, 2-aminocyclobutane-1-carboxylic acid offers a structurally defined alternative to flexible linear GABA [1]. The cyclobutane ring locks the distance and dihedral angle between the amino and carboxyl groups, eliminating the conformational ambiguity inherent to GABA itself [1]. Selection of specific stereoisomers enables systematic investigation of the conformational requirements for GABA receptor interactions.

NMDA Receptor Glycine Site Pharmacology Research

Procurement of 1-aminocyclobutane-1-carboxylate (ACBC) for NMDA receptor pharmacology studies is warranted by its unique partial agonist/antagonist profile at the glycine-binding site [1]. Unlike the potent partial agonist 1-aminocyclopropane-1-carboxylate (ACPC, EC50 = 0.09 μM) or the very weak antagonist cycloleucine, ACBC exhibits low-efficacy agonist properties with antagonist characteristics—a mixed pharmacological profile that cannot be replicated by other cyclic glycine homologs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminocyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.